B1577660 Caerin 1.14

Caerin 1.14

Cat. No.: B1577660
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin peptides are host-defense peptides derived from Australian tree frogs (Litoria spp.) and are renowned for their antimicrobial and anticancer properties.

Properties

bioactivity

Antibacterial

sequence

SVLGKSVAKHLPHVVPVIAEKT

Origin of Product

United States

Chemical Reactions Analysis

Identification and Background

Caerin 1.14 is an antimicrobial peptide (AMP) sourced from the skin of the green tree frog (Litoria caerulea). These frogs produce bioactive peptides as part of their immune system, protecting against microbial infections in their natural habitats. this compound, comprising 23 amino acids, is characterized by a high proportion of cationic residues, facilitating its interaction with microbial membranes. Its molecular formula is C_101H_157N_27O_26S_3.

Mechanism of Antimicrobial Action

This compound primarily exhibits antimicrobial activity through interactions with microbial membranes. The mechanism involves several steps:

  • Electrostatic Attraction : this compound, being cationic, is attracted to the negatively charged microbial membranes.

  • Membrane Insertion : The peptide inserts into the lipid bilayer of the membrane.

  • Pore Formation : this compound disrupts the membrane structure, leading to pore formation or membrane destabilization.

  • Cell Lysis : The disruption of the membrane's integrity results in leakage of cellular contents and, ultimately, cell death.

The efficiency of these reactions is influenced by peptide concentration, membrane composition, and environmental conditions such as pH and ionic strength. Studies have demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.

Factors Influencing Reaction Efficiency

The antimicrobial activity of this compound is influenced by several factors:

  • Peptide Concentration : Higher concentrations of this compound generally lead to increased antimicrobial activity.

  • Membrane Composition : The lipid composition of the microbial membrane can affect the interaction and insertion of this compound.

  • Environmental Conditions : Factors such as pH, ionic strength, and temperature can affect the peptide's structure and activity.

Relevance of Chemical Kinetics

The study of chemical kinetics is crucial for understanding the rates and mechanisms of chemical reactions, including those involving this compound . Key aspects include:

Importance of Advanced Techniques

Advanced analytical tools, such as those available in platforms like CAS SciFinder, significantly enhance the study of chemical reactions . These tools offer:

  • Accurate Substance Identification : Essential for identifying and characterizing reactants and products .

  • Efficient Literature Review : Quickly accessing relevant studies and data .

  • Synthesis Planning : Assisting in the design of synthetic routes for producing chemical compounds .

  • Visualization Tools : Improving the analysis and interpretation of search results .

Ultracold Chemical Reactions

Research into ultracold chemical reactions reveals that reactions can remain efficient even at temperatures near absolute zero due to the wave nature of molecules . Non-classical effects such as quantum tunneling can also dominate reaction rates .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Caerin Peptides
Peptide Key Structural Features Conformation in Membrane-Mimetic Environments
Caerin 1.1 Two amphipathic α-helices linked by a flexible hinge; residues 1–13 and 16–24 Stable helical structure in TFE and DPC micelles
Caerin 1.4 Val5 and Gly7 substituted with serine residues; reduced hydrophobicity in helix 1 Similar to Caerin 1.1 but altered helix 1 hydrophobicity
Caerin 1.9 Sequence modifications in helix 2; enhanced membrane interaction kinetics Rapid internalization into cells; nuclear localization

Key Findings :

  • Caerin 1.4 exhibits lower hydrophobicity in helix 1 compared to Caerin 1.1, which correlates with its reduced activity against most bacteria but increased efficacy against E. coli and S. aureus .
  • Caerin 1.9 demonstrates faster cellular uptake and nuclear membrane association, likely due to sequence optimizations in helix 2 that enhance membrane permeabilization .

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentrations (MICs) of Caerin Peptides
Pathogen Caerin 1.1 (µg/ml) Caerin 1.4 (µg/ml) Caerin 1.9 (µg/ml)
MRSA 30 >50 3.75–7.5
Acinetobacter baumannii 7.5 >50 7.5–15
E. coli >50 25 >50
S. aureus 15 10 3.75

Key Findings :

  • Caerin 1.9 has the broadest spectrum and lowest MICs (3.75–15 µg/ml), outperforming Caerin 1.1 and 1.4 against MRSA and S. aureus .
  • Caerin 1.4 shows unique selectivity, with enhanced activity against E. coli and S. aureus but reduced potency against other pathogens .

Mechanisms of Action

Membrane Interaction and Cellular Uptake
  • Caerin 1.1 : Forms transmembrane pores in lipid bilayers, disrupting membrane integrity . Its helical structure remains stable in micellar environments, favoring prolonged membrane association .
  • Caerin 1.9 : Rapidly translocates into cells, localizing near nuclei within 30 minutes. This correlates with its ability to suppress NF-κB and STAT3 signaling, reducing pro-tumorigenic cytokine production .
  • Caerin 1.4 : Altered hydrophobicity limits membrane disruption but enhances interactions with specific bacterial lipid components (e.g., E. coli lipopolysaccharides) .
Immunomodulatory Effects
  • Caerin 1.1/1.9 mixtures enhance antitumor immunity by increasing tumor-infiltrating macrophages (e.g., Ly6C+F4/80+ macrophages) and activating IFN-α signaling, which synergizes with checkpoint inhibitors .

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